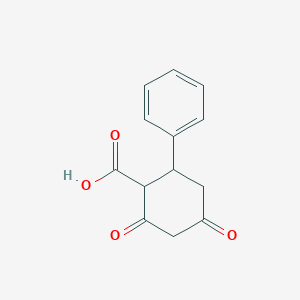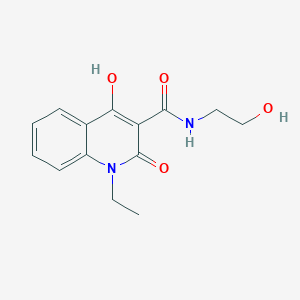
2,4-dioxo-6-phenylcyclohexanecarboxylic acid
Vue d'ensemble
Description
2,4-dioxo-6-phenylcyclohexanecarboxylic acid, commonly known as DPC, is a cyclic dicarboxylic acid that has been extensively studied for its potential applications in the field of medicinal chemistry. DPC is a versatile molecule that can be synthesized using a variety of methods and has been shown to exhibit a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Oxidation Reactions and Catalysis
Oxidation of Cyclohexanone Derivatives : Research shows that compounds like 2-methylcyclohexanone can be oxidized in the presence of heteropolyanions to yield products such as 6-oxoheptanoic acid, with solvent effects being a significant factor in these reactions (Atlamsani, Brégeault, & Ziyad, 1993).
Catalysis in Asymmetric Reactions : The use of amidomonophosphine-rhodium(I) catalysts has shown effectiveness in the asymmetric 1,4-addition of arylboronic acids to cycloalkenones, leading to the formation of 3-arylcycloalkanones with high enantioselectivity (Kuriyama & Tomioka, 2001).
Synthesis of Complex Organic Molecules
Synthesis of Indoles and Alkaloid Intermediates : There has been efficient synthesis of 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles based on (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These compounds are important intermediates for the synthesis of various alkaloids (Juma, Adeel, Villinger, & Langer, 2008).
Generation of Cyclohexadienones and Wolff Rearrangement : Studies on ketene-ketene interconversion and the formation of 6-carbonylcyclohexa-2,4-dienone and other compounds demonstrate the complexity of organic synthesis and rearrangement reactions (Koch, Blanch, & Wentrup, 2014).
Chemical Bond Cleavage and Formation
- Carbon-Carbon Bond Cleavage Reactions : The study of 1-phenylazo-l-hydroperoxycyclohexanes shows how C(1)–C(2) bond cleavages can occur under mild conditions, yielding 6-oxoalkanoic acids from 2-hydroxycyclohexanone derivatives (UtakaMasanori, FujitaYuji, & TakedaAkira, 1982).
Pharmaceuticals and Drug Design
- Synthesis of Analgesic and Antipyretic Compounds : Green chemistry approaches have been employed in the design and discovery of analogues of paracetamol, using derivatives such as 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide (Reddy, Reddy, & Dubey, 2014).
Mécanisme D'action
Propriétés
IUPAC Name |
2,4-dioxo-6-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-9-6-10(8-4-2-1-3-5-8)12(13(16)17)11(15)7-9/h1-5,10,12H,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQUUUMPKJSRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)CC1=O)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(2-chlorophenyl)-1-{[(4-ethoxyphenyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B3877419.png)
![5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3877420.png)
![ethyl 2-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877423.png)
![ethyl 4-[(2-{[5-(4-chlorophenyl)-2-furyl]methylene}hydrazino)carbonyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3877429.png)
![2-({4-[(diethylamino)sulfonyl]benzoyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3877431.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B3877443.png)
![4-biphenylyl[1-(4-pentenoyl)-3-piperidinyl]methanone](/img/structure/B3877444.png)
![diethyl 4,4'-[(5-oxo-3-cyclopentene-1,2-diyl)diimino]dibenzoate](/img/structure/B3877448.png)
![3-benzyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3877454.png)
![3-[2-(3-chlorobenzylidene)hydrazino]-N-isobutyl-3-oxopropanamide](/img/structure/B3877462.png)
![6-fluoro-2-oxo-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B3877467.png)
![6-{[2-(3-fluorophenyl)-3-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B3877501.png)
![N'-{4-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzylidene}isonicotinohydrazide](/img/structure/B3877504.png)